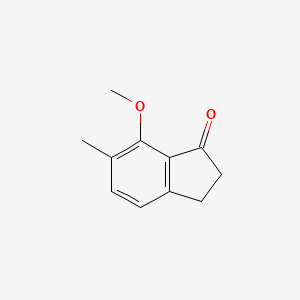

7-Methoxy-6-methyl-indan-1-one

描述

7-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol This compound is characterized by its indanone structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methyl-indan-1-one typically involves the following steps:

Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

Cyclization: The benzene derivative undergoes cyclization to form the indanone structure.

Substitution: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including:

Bulk Custom Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

化学反应分析

Types of Reactions

7-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

7-Methoxy-6-methyl-indan-1-one has been studied for its potential biological activities, including:

- Anticancer Properties: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in breast (MCF-7), colon (HCT), and lung (A549) cancer cells .

- Neuroprotective Effects: It has been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Derivatives of indanones have shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial for cognitive function .

Chemical Synthesis

As a versatile intermediate, this compound is utilized in:

- Synthesis of Complex Organic Molecules: It serves as a building block for synthesizing various bioactive compounds and natural products. Its derivatives are used in the creation of insecticides, fungicides, and herbicides .

Pharmaceutical Applications

The compound is also being explored for its potential use in pharmaceuticals:

- Drug Development: Its derivatives are being studied for their efficacy as multi-functional drugs targeting various diseases, including infections and inflammatory conditions .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 values indicated a potent inhibitory effect compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

In a series of experiments aimed at evaluating AChE inhibition, several derivatives synthesized from this compound exhibited significant activity against AChE, with IC50 values ranging from 14.8 to 18.6 nM. These findings suggest potential therapeutic applications in neurodegenerative diseases .

作用机制

The mechanism of action of 7-Methoxy-6-methyl-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.

Modulation of Pathways: Influencing biochemical pathways and cellular processes.

相似化合物的比较

Similar Compounds

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one: A closely related compound with similar structural features.

2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one: Another indanone derivative with different substituents.

Uniqueness

7-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

7-Methoxy-6-methyl-indan-1-one, an organic compound with the molecular formula , is a derivative of indanone that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

This compound features a methoxy group at the seventh position and a methyl group at the sixth position on the indanone ring. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines, antibacterial properties, and potential neuroprotective effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several human cancer cell lines. For instance:

- Cell Lines Tested :

- Breast cancer (MCF-7)

- Colon cancer (HCT)

- Leukemia (THP-1)

- Lung cancer (A549)

In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as an anticancer agent .

2. Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This compound has shown effectiveness in inhibiting biofilm formation, which is crucial for treating infections caused by resistant bacterial strains .

3. Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies suggest that it can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Interaction with Cellular Targets

The compound interacts with various cellular targets, including:

- Adrenergic Receptors : Modulating their activity can influence numerous signaling pathways.

- Enzymatic Inhibition : It may inhibit enzymes involved in cancer cell metabolism, leading to decreased cell viability.

2. Induction of Apoptosis

In cancer cells, this compound can trigger apoptotic pathways, characterized by:

- Activation of caspases

- Alteration of mitochondrial membrane potential

- Upregulation of pro-apoptotic proteins

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various experimental settings:

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure, with an IC50 value determined to be approximately 15 μM .

Case Study 2: Antibacterial Activity

In a comparative analysis of antibacterial agents, this compound was found to be more effective than standard antibiotics against MRSA strains, highlighting its potential utility in treating resistant infections .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications, particularly in oncology and infectious disease management. Further research is warranted to elucidate its full mechanism of action, optimize its pharmacological properties, and explore its potential in clinical settings.

常见问题

Q. Basic: What synthetic methodologies are recommended for 7-Methoxy-6-methyl-indan-1-one, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or cyclization of methoxy-substituted precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic aromatic substitution .

- Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., over-oxidation).

For purity optimization, column chromatography with hexane/ethyl acetate gradients (4:1 ratio) is recommended. Evidence from analogous indanone derivatives (e.g., 6-Methoxy-1-indanone) suggests that substituent positioning on the aromatic ring significantly impacts reaction yields .

Q. Basic: What spectroscopic techniques are most effective for structural validation of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while the ketone carbonyl appears at ~207 ppm in ¹³C NMR.

- X-ray crystallography : Single-crystal studies confirm the planar indanone core and methoxy/methyl spatial orientation (bond angles: C-O-C ~117°, C-CH₃ ~109.5°) .

- IR spectroscopy : Strong C=O stretching at 1680–1720 cm⁻¹ and methoxy C-O at 1250 cm⁻¹.

Cross-referencing with crystallographic data (e.g., torsion angles and bond lengths) ensures structural accuracy .

Q. Advanced: How do hydrogen-bonding interactions influence the crystalline packing of this compound?

Answer:

Intermolecular C-H···O interactions between the ketone oxygen and adjacent methyl/methoxy groups dominate crystal packing. Graph-set analysis (Etter’s formalism) reveals R₂²(8) motifs, where eight-membered rings form via bifurcated hydrogen bonds . Crystallographic data show a triclinic lattice (P 1 space group) with a density of 1.32 g/cm³, stabilized by van der Waals forces and dipole-dipole interactions . Advanced studies should combine X-ray diffraction with Hirshfeld surface analysis to quantify interaction contributions .

Q. Advanced: What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (~4.2 eV) and Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., ring puckering via Cremer-Pople parameters ).

- Docking studies : For biological applications, assess binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina.

Validate computational results against experimental UV-Vis spectra (λ_max ~280 nm) and cyclic voltammetry data .

Q. Methodological: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

Discrepancies often arise from polymorphic forms or impurities. A stepwise protocol includes:

Reproducibility checks : Synthesize the compound using literature methods and compare DSC melting profiles.

Purity assays : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect trace impurities (>98% purity required).

Polymorph screening : Recrystallize from solvents like ethanol or dichloromethane and analyze via PXRD.

For example, if melting points vary (e.g., 108–110°C vs. 105°C), differential scanning calorimetry (DSC) can identify polymorphic transitions .

Q. Advanced: What mechanistic pathways govern the stability of this compound under thermal or photolytic stress?

Answer:

- Thermal degradation : At >200°C, retro-aldol cleavage generates 4-methoxy-3-methylbenzaldehyde and acetone.

- Photolysis : UV exposure (λ <300 nm) induces Norrish Type I cleavage, producing radical intermediates detectable via ESR.

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitor degradation products. Methoxy groups enhance stability compared to hydroxylated analogs .

Q. Advanced: How can this compound serve as a precursor for bioactive indole derivatives?

Answer:

The compound’s ketone group enables reductive amination or Grignard reactions to synthesize:

- Indole alkaloids : React with tryptamine derivatives to form β-carboline scaffolds.

- Pharmaceutical intermediates : Pd-catalyzed cross-coupling (Suzuki or Heck) introduces aryl/heteroaryl groups at the methyl position.

Downstream products like 7-Methoxy-3-Methyl-1H-indole (CAS: N/A) show antimicrobial activity in preliminary assays .

属性

IUPAC Name |

7-methoxy-6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-4-8-5-6-9(12)10(8)11(7)13-2/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWASIMCWFYBNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2=O)C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。